An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2,6-dinitrotoluene
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2,6-dinitrotoluene
Introduction: Understanding the Significance of 4-Amino-2,6-dinitrotoluene
4-Amino-2,6-dinitrotoluene (4-ADNT), a significant nitroaromatic compound, is primarily recognized as a principal transformation product resulting from the biological degradation and reduction of 2,4,6-trinitrotoluene (TNT).[1] Its presence in environmental samples serves as a key indicator of TNT contamination, making its accurate detection and characterization crucial for environmental monitoring and remediation efforts. Furthermore, as a major human urinary metabolite of TNT, understanding the physicochemical properties of 4-ADNT is vital for toxicological and metabolic studies.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-ADNT, offering researchers, scientists, and drug development professionals a detailed resource for their work with this compound.
Molecular and Chemical Identity
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Chemical Name: 4-Amino-2,6-dinitrotoluene
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Synonyms: 4-Methyl-3,5-dinitroaniline, 3,5-Dinitro-p-toluidine[2]
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CAS Number: 19406-51-0[2]
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Molecular Formula: C₇H₇N₃O₄[2]
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Molecular Weight: 197.15 g/mol [2]
Structure:
Caption: Chemical structure of 4-Amino-2,6-dinitrotoluene.
Core Physicochemical Properties
This section details the key physicochemical properties of 4-ADNT, providing both established values and insights into their experimental determination.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Melting Point | 171 °C | Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0) |
| Boiling Point | 347 °C (predicted average) | Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0) |
| Density | 1.52 g/mL | Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0) |
| Vapor Pressure | 8.01 x 10⁻⁶ mm Hg at 25°C (predicted average) | Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0) |
| Water Solubility | 7.12 x 10⁻³ mg/L at 25°C (predicted average) | Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0) |
| pKa | 0.95 | Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0) |
| Octanol-Water Partition Coefficient (log Kow) | 1.79 (predicted average) | Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0) |
Experimental Determination Protocols
The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range indicates a high degree of purity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of dry 4-ADNT.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus: Use a calibrated digital melting point apparatus.
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Measurement:
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Place the capillary tube in the apparatus.
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Heat rapidly to a temperature approximately 15-20°C below the expected melting point (171°C).
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Decrease the heating rate to 1-2°C per minute.
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Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
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Validation: The procedure should be validated using certified melting point standards, such as p-nitrotoluene (melting point 51-54°C), to ensure the accuracy of the apparatus.
Caption: Workflow for Melting Point Determination.
The aqueous solubility of 4-ADNT is a key parameter influencing its environmental fate and transport. Due to its low predicted solubility, the column elution method as described in OECD Guideline 105 is a suitable approach.
Protocol: Column Elution Method (Adapted from OECD 105)
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Column Preparation: A thermostatted column is packed with an inert support material (e.g., glass wool) and an excess of solid 4-ADNT.
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Equilibration: Water is pumped through the column at a low flow rate to ensure saturation. The temperature is maintained at 25 ± 0.5°C.
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Sample Collection: The eluate is collected in fractions.
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Analysis: The concentration of 4-ADNT in each fraction is determined by a validated analytical method, such as HPLC-UV (see below).
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Equilibrium Confirmation: Saturation is confirmed when the concentration of several consecutive fractions is constant (within ± 3%).
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Causality: This dynamic flow-through method is chosen over static flask-shaking methods for poorly soluble compounds to avoid issues with undissolved particulates and to ensure true equilibrium is reached.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the quantitative analysis of 4-ADNT in various matrices. The choice of stationary and mobile phases is critical for achieving the necessary selectivity and sensitivity.
Protocol: HPLC-UV Analysis
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Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for nitroaromatic compounds.
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Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a gradient starting with a higher percentage of water and increasing the proportion of acetonitrile over time.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a wavelength of approximately 254 nm is suitable for monitoring nitroaromatic compounds.
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Sample Preparation:
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Dissolve a known weight of 4-ADNT in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.
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Prepare a series of calibration standards by serial dilution of the stock solution.
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For environmental samples (e.g., water, soil), appropriate extraction and clean-up procedures are necessary prior to analysis to remove interfering substances.
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Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of 4-ADNT in unknown samples is determined from this curve.
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System Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of 4-ADNT.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification.
Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z 197, corresponding to the molecular weight of 4-ADNT, is expected.[3]
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Key Fragments:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. While specific, high-resolution NMR data for 4-ADNT was not available in the initial literature search, a predicted spectrum can be inferred based on its structure.
¹H NMR (Proton NMR):
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Aromatic Protons: Two singlets are expected for the two non-equivalent aromatic protons.
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Methyl Protons: A singlet for the three equivalent methyl protons.
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Amino Protons: A broad singlet for the two amino protons. The chemical shift of this peak can be concentration and solvent dependent.
¹³C NMR (Carbon-13 NMR):
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Seven distinct signals are expected, corresponding to the seven non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro groups and the electron-donating amino and methyl groups.
Protocol: NMR Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent in which 4-ADNT is soluble (e.g., DMSO-d₆, Acetone-d₆).
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Concentration: Prepare a solution of approximately 5-10 mg of 4-ADNT in 0.5-0.7 mL of the deuterated solvent.
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Filtration: Filter the solution into a clean, dry NMR tube to remove any particulate matter.
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Referencing: An internal standard, such as tetramethylsilane (TMS), is typically used for chemical shift referencing (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C-H Stretching (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
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N-O Stretching (Nitro groups): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
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C=C Stretching (Aromatic): Bands in the region of 1400-1600 cm⁻¹.
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C-N Stretching: Bands in the region of 1250-1360 cm⁻¹.
Structural and Thermal Properties
Crystal Structure
The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. The crystal structure of 4-Amino-2,6-dinitrotoluene has been determined and is available in the Cambridge Structural Database (CSD) under the reference code CCDC 220763 . Access to this database is required to obtain detailed crystallographic data such as unit cell dimensions, bond lengths, and bond angles.
Thermal Stability
The thermal stability of 4-ADNT is an important consideration for its safe handling and storage, particularly given its relationship to explosive compounds. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for assessing thermal stability.
Protocol: Thermal Analysis (DSC/TGA)
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Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 4-ADNT into an appropriate DSC/TGA pan.
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Instrumentation: Use a calibrated simultaneous TGA/DSC instrument.
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Experimental Conditions:
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Atmosphere: Typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.
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Heating Rate: A controlled heating rate (e.g., 10°C/min) is applied over a defined temperature range (e.g., 30°C to 400°C).
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Data Analysis:
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TGA: The TGA curve plots weight loss as a function of temperature, indicating the temperatures at which decomposition occurs.
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DSC: The DSC curve plots heat flow as a function of temperature, showing endothermic events (like melting) and exothermic events (like decomposition). The onset temperature and enthalpy of decomposition are key parameters.
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Causality: By running both TGA and DSC simultaneously, weight loss events can be directly correlated with their energetic nature (endothermic or exothermic), providing a comprehensive thermal hazard assessment.
Synthesis and Purification
4-Amino-2,6-dinitrotoluene is most commonly synthesized via the selective reduction of 2,4,6-trinitrotoluene (TNT). The challenge lies in selectively reducing one nitro group while leaving the others intact.
Protocol: Laboratory-Scale Synthesis via Selective Reduction of TNT
This protocol is a representative method and should be performed with appropriate safety precautions in a well-ventilated fume hood, as TNT is an explosive and nitroaromatic compounds are toxic.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trinitrotoluene (TNT) in a suitable solvent such as ethanol.
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Reducing Agent: A solution of a reducing agent, such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), is prepared in water.
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Reaction: The reducing agent solution is added dropwise to the stirred TNT solution at a controlled temperature. The reaction is often exothermic and may require cooling to maintain a specific temperature range.
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Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of TNT and the formation of 4-ADNT.
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Workup: Once the reaction is complete, the mixture is cooled, and the product is typically precipitated by the addition of water. The crude product is collected by filtration.
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Purification: The crude 4-ADNT can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol-water. The purity of the recrystallized product should be confirmed by melting point determination and HPLC analysis.
Caption: Synthesis and Purification Workflow for 4-ADNT.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 4-Amino-2,6-dinitrotoluene. By integrating established data with detailed experimental protocols and the underlying scientific rationale, this document serves as a valuable resource for researchers in environmental science, toxicology, and drug development. The accurate characterization of 4-ADNT is paramount for its reliable quantification and for understanding its behavior in biological and environmental systems.
References
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PubChem. (n.d.). 4-Amino-2,6-dinitrotoluene. National Center for Biotechnology Information. Retrieved from [Link][2]
- U.S. EPA. (2020). Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0). U.S. Environmental Protection Agency.
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Carl ROTH. (n.d.). p-Nitrotoluene, Melting point standards ROTI®Calipure. Retrieved from [Link]
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OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. Retrieved from [Link][4]
- Haderlien, S. B., et al. (1996). Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0). U.S. Environmental Protection Agency.
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ResearchGate. (n.d.). Mass spectrum of 4-amino-2,6-dinitrotoluene. Retrieved from [Link][3]
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The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of TNT. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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Sciencemadness.org. (2015). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link][2]
